4-(Butoxycarbonyl)phenyl 5-bromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxycarbonyl)phenyl 5-bromonicotinate is an organic compound that belongs to the class of phenylboronic acid derivatives. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate typically involves the esterification of 4-hydroxybenzoic acid with butyl chloroformate, followed by bromination of the resulting ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-(Butoxycarbonyl)phenyl 5-bromonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
4-Formylphenylboronic Acid: Used in similar coupling reactions but has different reactivity due to the formyl group.
4-(N-Boc-amino)phenylboronic Acid: Another derivative with applications in organic synthesis.
Uniqueness: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its butoxycarbonyl group offers protection during synthesis, making it a valuable intermediate in complex organic syntheses .
Properties
IUPAC Name |
(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHSGWVWPKHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.